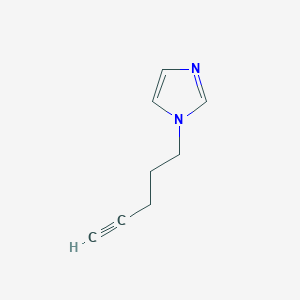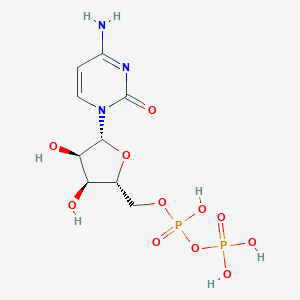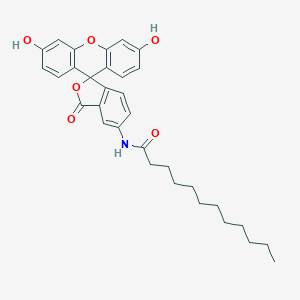
5-Dodecanoylaminofluorescein
Übersicht
Beschreibung
5-(N-Dodecanoyl)aminofluorescein is a fluorescent dye molecule known for its high purity and utility in bioanalysis. It is a derivative of fluorescein, modified with a dodecanoyl group, which enhances its lipophilicity and allows it to stably associate with cell membranes . This compound is widely used in various scientific fields due to its unique fluorescent properties.
Wissenschaftliche Forschungsanwendungen
5-(N-Dodecanoyl)aminofluorescein has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe for studying chemical reactions and molecular interactions.
Biology: Employed in cell imaging and tracking studies due to its ability to stably associate with cell membranes.
Medicine: Utilized in diagnostic assays and as a marker for monitoring cellular processes.
Industry: Applied in the development of fluorescent sensors and detection systems
Wirkmechanismus
Target of Action
5-Dodecanoylaminofluorescein, also known as AFC12, is primarily a lipophilic fluorescent probe . It is a free-fatty-acid conjugate of fluorescein . The compound’s primary targets are the cellular membranes, where it has been used in membrane fluidity studies .
Mode of Action
The compound interacts with its targets (cellular membranes) by integrating into the lipid bilayer due to its lipophilic nature . It has been used to determine the critical micelle concentration of detergents . This suggests that AFC12 can interact with and become incorporated into micelles, which are aggregates of surfactant molecules dispersed in a liquid colloid.
Biochemical Pathways
Given its use in membrane fluidity studies and the determination of critical micelle concentration of detergents , it can be inferred that AFC12 likely affects pathways related to lipid metabolism and membrane dynamics.
Result of Action
The molecular and cellular effects of AFC12’s action primarily involve changes in membrane fluidity . By integrating into the lipid bilayer, AFC12 can influence the physical properties of the membrane, including its fluidity. This can potentially affect various cellular processes that depend on membrane properties, such as signal transduction, transport of substances across the membrane, and cell adhesion.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of AFC12. For instance, the presence of detergents can affect the compound’s ability to integrate into micelles . Furthermore, the compound’s fluorescent properties might be influenced by the pH and temperature of its environment.
Biochemische Analyse
Biochemical Properties
5-Dodecanoylaminofluorescein interacts with various biomolecules in its role as a lipophilic fluorescent probe . It has been used to study the properties of membranes and detergents, indicating that it interacts with lipids and proteins within these structures . The nature of these interactions is likely hydrophobic, given the lipophilic nature of this compound .
Cellular Effects
This compound can influence cell function through its role as a fluorescent probe . It has been used in studies of membrane fluidity, suggesting that it can impact cell signaling pathways related to membrane dynamics . Additionally, its use in determining the critical micelle concentration of detergents suggests that it may influence cellular metabolism, particularly lipid metabolism .
Molecular Mechanism
The mechanism of action of this compound involves its conversion into a fluorescent form within cells .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings . For example, its fluorescence can be used to monitor changes in membrane fluidity over time . Specific information on the product’s stability, degradation, and long-term effects on cellular function is not currently available.
Metabolic Pathways
Given its role as a lipophilic fluorescent probe, it may interact with enzymes and cofactors involved in lipid metabolism .
Transport and Distribution
This compound is likely transported and distributed within cells and tissues via passive diffusion, given its lipophilic nature . It may also interact with transporters or binding proteins that handle lipids or other hydrophobic compounds .
Subcellular Localization
The subcellular localization of this compound is likely influenced by its lipophilic nature and its interactions with other biomolecules . It may be localized to membranes or other lipid-rich regions of the cell . Specific information on its subcellular localization and any effects on its activity or function is not currently available.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(N-Dodecanoyl)aminofluorescein typically involves the acylation of aminofluorescein with dodecanoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product with high purity .
Industrial Production Methods
Industrial production of 5-(N-Dodecanoyl)aminofluorescein follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
5-(N-Dodecanoyl)aminofluorescein undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the fluorescein core.
Substitution: The dodecanoyl group can be substituted with other acyl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized fluorescein derivatives, while substitution reactions can produce a variety of acylated fluorescein compounds .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fluorescein: The parent compound, widely used in various applications but lacks the lipophilic properties of 5-(N-Dodecanoyl)aminofluorescein.
Rhodamine: Another fluorescent dye with different spectral properties and applications.
BODIPY: A boron-dipyrromethene derivative with unique fluorescence characteristics.
Uniqueness
5-(N-Dodecanoyl)aminofluorescein is unique due to its enhanced lipophilicity, which allows it to stably associate with cell membranes. This property makes it particularly useful for studies involving membrane dynamics and lipid peroxidation, setting it apart from other fluorescent dyes .
Eigenschaften
IUPAC Name |
N-(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)dodecanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H35NO6/c1-2-3-4-5-6-7-8-9-10-11-30(36)33-21-12-15-25-24(18-21)31(37)39-32(25)26-16-13-22(34)19-28(26)38-29-20-23(35)14-17-27(29)32/h12-20,34-35H,2-11H2,1H3,(H,33,36) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJNRUQFWKRLMSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(=O)NC1=CC2=C(C=C1)C3(C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O)OC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H35NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40148298 | |
| Record name | 5-(N-Dodecanoyl)aminofluorescein | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40148298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
529.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
107827-77-0 | |
| Record name | 5-(N-Dodecanoyl)aminofluorescein | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107827770 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-(N-Dodecanoyl)aminofluorescein | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40148298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


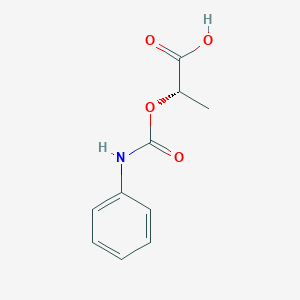
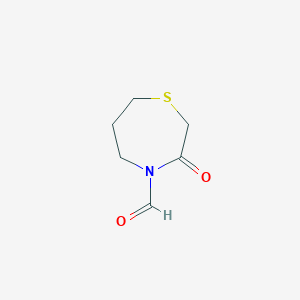
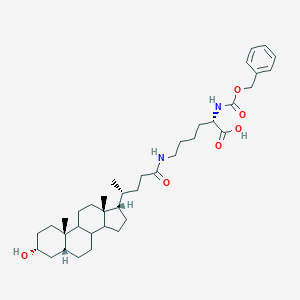
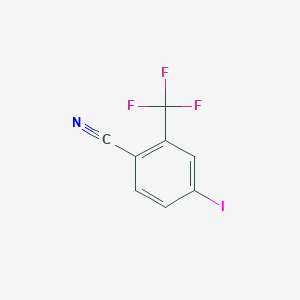
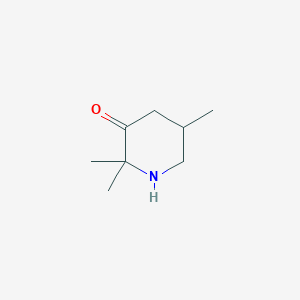
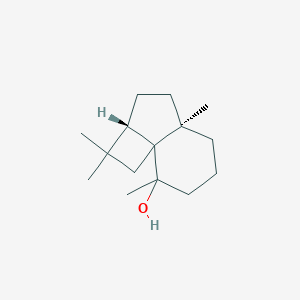
![Tris[2-(3-mercaptopropionyloxy)ethyl] isocyanurate](/img/structure/B34299.png)
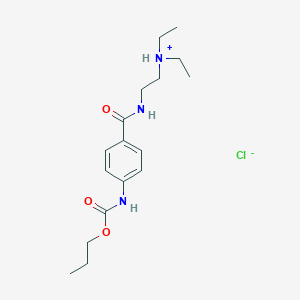
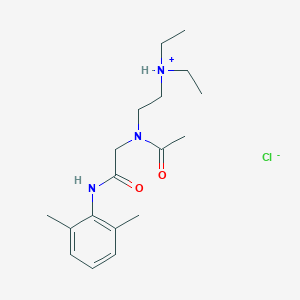
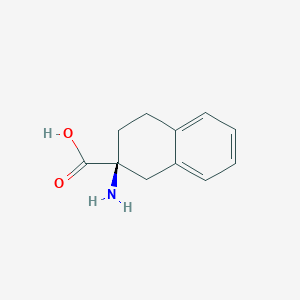
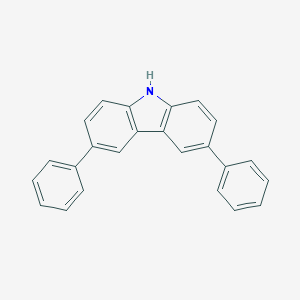
![2-[2-[2-[2-[bis(carboxymethyl)amino]-5-[methoxy-(6-nitro-1,3-benzodioxol-5-yl)methyl]phenoxy]ethoxy]-N-(carboxymethyl)-4-methylanilino]acetic acid](/img/structure/B34308.png)
